

# An In-depth Technical Guide to 4-Iodobenzamide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 4-Iodobenzamide

Cat. No.: B1293542

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## Introduction

**4-Iodobenzamide** is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core substituted with an iodine atom at the para position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The presence of the iodine atom allows for various chemical modifications, including its use in radiolabeling for imaging studies. This document provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Iodobenzamide**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Iodobenzamide** are summarized in the table below, providing a quick reference for laboratory use.

| Property          | Value                                      | Reference(s)  |
|-------------------|--|---|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> INO          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 247.03 g/mol                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Off-white to white solid                   |   |
| Melting Point     | 215-217 °C                                 | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Boiling Point     | 328.2 ± 25.0 °C (Predicted)                | <a href="#">[2]</a>   |
| Density           | 1.897 ± 0.06 g/cm <sup>3</sup> (Predicted) | <a href="#">[2]</a>   |
| CAS Number        | 3956-07-8                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Chemical Structure and Identifiers

The structural details and various chemical identifiers for **4-Iodobenzamide** are crucial for its unambiguous identification in literature and databases.

| Identifier | Value  | Reference(s)                            |
|------------|--|---|
| IUPAC Name | 4-iodobenzamide  | <a href="#">[1]</a>                     |
| Synonyms   | p-Iodobenzamide, Benzamide, 4-iodo-                      | <a href="#">[1]</a> <a href="#">[3]</a> |
| SMILES     | <chem>C1=CC(=CC=C1C(=O)N)I</chem>                        | <a href="#">[1]</a> <a href="#">[3]</a> |
| InChI      | InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | <a href="#">[1]</a> <a href="#">[3]</a> |
| InChIKey   | XRNBLQCAFWFFPM-UHFFFAOYSA-N                              | <a href="#">[1]</a> <a href="#">[3]</a> |

## Experimental Protocols: Synthesis of 4-Iodobenzamide

A common and straightforward method for the synthesis of **4-iodobenzamide** involves the amidation of 4-iodobenzoyl chloride. The following protocol outlines a general procedure.

Materials:

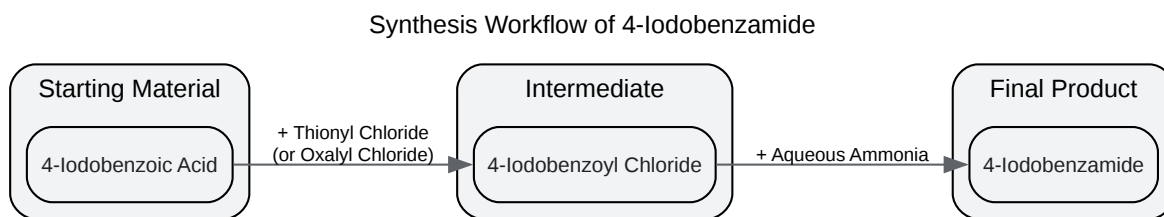
- 4-Iodobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Concentrated aqueous ammonia ( $\text{NH}_4\text{OH}$ )
- Ice bath
- Standard laboratory glassware and stirring apparatus

Procedure:

- Formation of 4-Iodobenzoyl Chloride:
  - In a round-bottom flask, suspend 4-iodobenzoic acid in an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
  - Gently reflux the mixture for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.
  - Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-iodobenzoyl chloride.
- Amidation:
  - Dissolve the crude 4-iodobenzoyl chloride in an anhydrous solvent such as DCM or THF.
  - Cool the solution in an ice bath.
  - Slowly and carefully add an excess of concentrated aqueous ammonia with vigorous stirring. A precipitate will form immediately.

- Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
- Work-up and Purification:
  - Collect the solid precipitate by vacuum filtration.
  - Wash the solid with cold water to remove any ammonium salts.
  - Dry the product under vacuum to yield **4-Iodobenzamide**.
  - If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Below is a graphical representation of the synthesis workflow.



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### Synthesis of **4-Iodobenzamide**.

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **4-Iodobenzamide**.

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons would appear as two doublets in the aromatic region, integrating to two protons each, due to the para-substitution pattern. The amide protons would typically appear as a broad singlet.

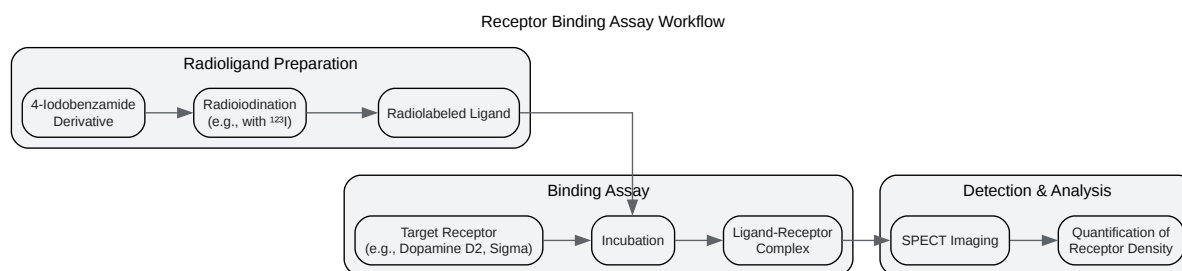
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the four different types of carbon atoms in the aromatic ring and a signal for the carbonyl carbon of the amide group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3100-3500  $\text{cm}^{-1}$ ), the C=O stretching of the amide (around 1640-1680  $\text{cm}^{-1}$ ), and C-I stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 247$ ). The isotopic pattern of iodine would also be observable.

## Biological Relevance and Signaling Pathways

**4-Iodobenzamide** and its derivatives are of significant interest in neuropharmacology and oncology. The iodine atom can be replaced with a radioactive isotope, such as  $^{123}\text{I}$  or  $^{125}\text{I}$ , to create radioligands for imaging studies using Single-Photon Emission Computed Tomography (SPECT).

These radiolabeled compounds have been developed as high-affinity ligands for dopamine D2 receptors and sigma receptors.[4][5][6][7][8] The ability to visualize the density and distribution of these receptors in the brain is crucial for the diagnosis and differentiation of neurodegenerative diseases like Parkinson's disease and for understanding the pathophysiology of psychiatric disorders such as schizophrenia.[6] Furthermore, certain derivatives have shown potential for imaging tumors, like breast cancer, that overexpress sigma receptors.[4][8]

The fundamental principle behind this application is the specific binding of the radiolabeled **4-iodobenzamide** derivative to its target receptor. This interaction can be visualized and quantified through SPECT imaging.



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Workflow for Receptor Binding Studies.

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